REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][CH:5]=[C:4]([C:7](Cl)=[O:8])[CH:3]=1.[OH-].[NH4+:11]>C1C=CC=CC=1>[CH3:1][C:2]1[O:6][CH:5]=[C:4]([C:7]([NH2:11])=[O:8])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CO1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The next day, white crystals of the amide were filtered off
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 40-45° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |